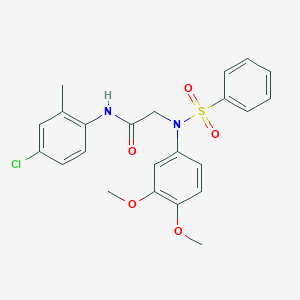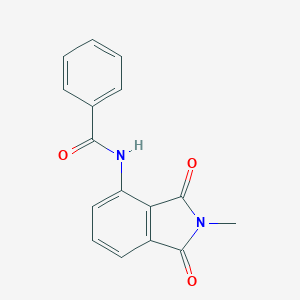
2-メチル-3-フェニルキノリン-4-カルボン酸
説明
2-Methyl-3-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H13NO2 . It has a molecular weight of 263.29 g/mol .
Molecular Structure Analysis
The linear formula of 2-Methyl-3-phenylquinoline-4-carboxylic acid is C17H13NO2 . The InChI code is 1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) .Physical And Chemical Properties Analysis
2-Methyl-3-phenylquinoline-4-carboxylic acid is a solid at room temperature .科学的研究の応用
抗菌用途
2-メチル-3-フェニルキノリン-4-カルボン酸: とその誘導体は、抗菌研究分野で有望視されています。 ある研究では、グラム陰性菌とグラム陽性菌の両方に対して著しい抗菌活性を示す新しい誘導体の合成が強調されています。これには、メチシリン耐性黄色ブドウ球菌 (MRSA) の株も含まれます . これらの化合物は、アガー拡散法とブロス希釈法を使用して評価され、抗菌剤としての可能性を理解するために不可欠な最小阻害濃度 (MIC) が決定されました。
癌研究
癌研究では、2-メチル-3-フェニルキノリン-4-カルボン酸の誘導体が、新規ヒストン脱アセチル化酵素阻害剤 (HDAC 阻害剤) として同定されています . HDAC阻害剤はエピジェネティックな調節に重要な役割を果たし、癌治療における治療の可能性について広く研究されてきました。この研究では、特定の化合物がHDAC3に対して有意な選択性を示すことが判明しました。これは、標的とされた癌治療の開発にとって重要です。
材料科学
この化合物の誘導体は、材料科学でも調査されています。 検索結果ではこの分野での具体的な用途は詳しく述べられていませんが、2-メチル-3-フェニルキノリン-4-カルボン酸の化学的性質は、構造上の特徴のために、新しい材料の開発における可能性のある用途を示唆しています .
環境科学
検索では、2-メチル-3-フェニルキノリン-4-カルボン酸の具体的な環境用途は得られませんでしたが、関連する化合物は環境への影響について研究されています。 これには、毒性と物理的特性の調査が含まれ、これは化学化合物の環境安全性評価に不可欠です .
分析化学
分析化学では、2-メチル-3-フェニルキノリン-4-カルボン酸は、試薬またはより複雑な分子の合成のための構成ブロックとして使用できます。 分子量や式などの正確な分子構造と性質により、さまざまな分析用途の候補となります .
生化学
検索結果には、2-メチル-3-フェニルキノリン-4-カルボン酸の生化学における役割は明示的に示されていません。 ただし、その構造の複雑さから、生化学的経路の研究や生物学的に活性な分子の合成における前駆体として関与している可能性があります .
工業用途
最後に、工業用途では、2-メチル-3-フェニルキノリン-4-カルボン酸は、他の化学物質の合成やさまざまな製造プロセスの中間体として使用できます。 その入手可能性と化学的安定性により、工業化学において貴重な成分となりえます .
作用機序
2-Phenylquinoline-4-carboxylic acid derivatives have been studied as potential histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from ε-N-acetyl-lysine amino groups of histone proteins . Inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .
将来の方向性
特性
IUPAC Name |
2-methyl-3-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHDYCQGEGLWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979197 | |
| Record name | 2-Methyl-3-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6319-87-5 | |
| Record name | 6319-87-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-phenylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



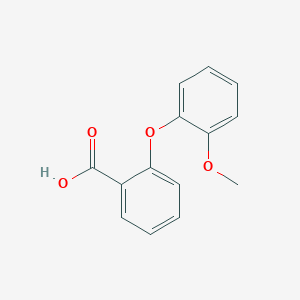
![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
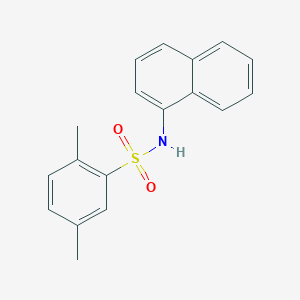
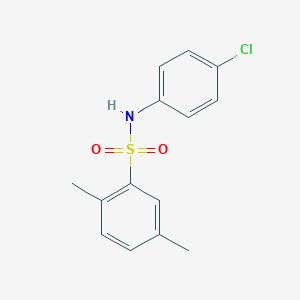
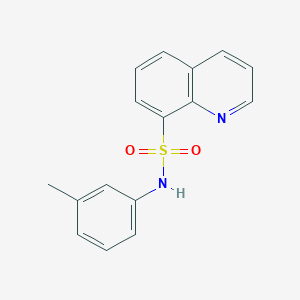

![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
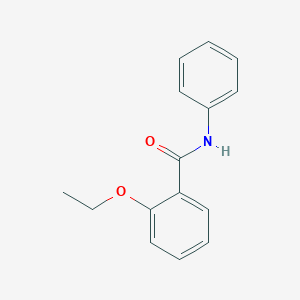
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)

